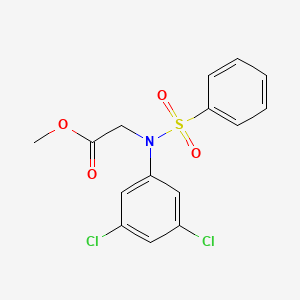

Methyl N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycinate

Description

Methyl N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycinate is a sulfonamide-derived glycinate ester featuring a 3,5-dichlorophenyl group and a phenylsulfonyl moiety. The compound’s structure includes two electron-withdrawing chlorine atoms at the meta positions of the phenyl ring, which likely enhance its electronic stability and influence intermolecular interactions. Such derivatives are often employed as intermediates in pharmaceutical synthesis due to their reactivity and ability to modulate biological activity .

Properties

IUPAC Name |

methyl 2-[N-(benzenesulfonyl)-3,5-dichloroanilino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO4S/c1-22-15(19)10-18(13-8-11(16)7-12(17)9-13)23(20,21)14-5-3-2-4-6-14/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXFASQLEHIOGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC(=CC(=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycinate (CAS No. 425605-85-2) is a compound of interest due to its potential biological activities, particularly in the context of bone health and antimicrobial properties. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.

- Molecular Formula : C15H13Cl2NO4S

- Molecular Weight : 374.23 g/mol

- Purity : Typically ≥ 95%

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in preventing osteoclastogenesis and estrogen-dependent bone loss. The following sections detail specific findings related to its biological effects.

1. Antibone Resorption Activity

A study conducted on mice demonstrated the compound's ability to inhibit osteoclastogenesis, which is crucial in bone resorption processes. This effect is particularly relevant in conditions such as osteoporosis, where excessive bone loss occurs.

Key Findings:

- Inhibition of Osteoclastogenesis : The compound significantly reduced the formation of osteoclasts in vitro and in vivo.

- Mechanism of Action : It appears to modulate signaling pathways associated with osteoclast differentiation.

2. Antimicrobial Activity

This compound has also been assessed for its antimicrobial properties against various pathogens.

Antimicrobial Efficacy:

- Microorganisms Tested : The compound was tested against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC values indicate potent activity against pathogens such as Pseudomonas aeruginosa and Escherichia coli, with values reported as low as 0.21 μM for certain strains.

Table 1: Summary of Biological Activities

4. Molecular Docking Studies

Molecular docking studies have provided insights into the potential mechanisms through which this compound exerts its biological effects.

Binding Interactions:

- Targets : The compound showed favorable binding interactions with key proteins involved in bacterial resistance mechanisms.

- Binding Energy : Comparative studies indicated that its binding energies were comparable to those of established antibiotics like ciprofloxacin.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing vs. Donating Groups: The 3,5-dichloro substitution in the target compound creates a stronger electron-deficient aromatic system compared to mono-chloro or methyl-substituted analogs. This enhances resonance stabilization and may influence reactivity in nucleophilic substitution reactions .

Research Implications

- Structure-Activity Relationships (SAR): The 3,5-dichloro configuration may offer superior binding affinity in drug targets compared to mono-substituted variants, as seen in σ-receptor ligands like BD 1008 and BD 1047, which also feature dichlorophenyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.